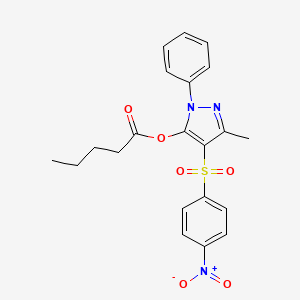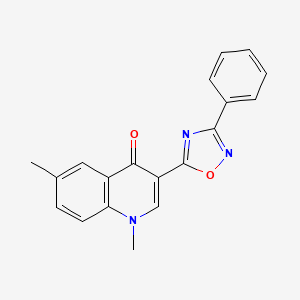
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl pentanoate, commonly referred to as 3-MNP, is an organic compound with a wide range of applications in the chemical and biomedical industries. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied extensively for its biochemical and physiological effects. In
科学的研究の応用
3-MNP is widely used in scientific research, particularly in the field of biochemistry. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals. In addition, 3-MNP has been used to study the mechanism of action of various enzymes and proteins, as well as for the development of new drugs and treatments.
作用機序
The mechanism of action of 3-MNP is not well understood. However, it is known that 3-MNP binds to certain enzymes and proteins, such as those involved in the metabolism of carbohydrates, lipids, and proteins. This binding blocks the activity of these enzymes and proteins, resulting in a decrease in their activity. In addition, 3-MNP has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MNP have been studied extensively. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, lipids, and proteins, resulting in a decrease in their activity. In addition, 3-MNP has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and nucleic acids. Furthermore, 3-MNP has been shown to have an anti-inflammatory effect, as well as a protective effect against certain types of cancer cells.
実験室実験の利点と制限
The use of 3-MNP in laboratory experiments has several advantages. It is relatively inexpensive, and can be easily synthesized in the laboratory. In addition, it is relatively stable and can be stored for long periods of time. Furthermore, it is non-toxic and does not cause any adverse effects in humans.
However, there are some limitations to using 3-MNP in laboratory experiments. For example, it is not as effective as other compounds in blocking the activity of certain enzymes and proteins. Additionally, its anti-inflammatory and protective effects against certain types of cancer cells have not been extensively studied.
将来の方向性
Despite its limitations, 3-MNP has great potential for use in laboratory experiments and scientific research. In the future, researchers could explore its potential use in the development of new drugs and treatments, as well as its potential role in the treatment of certain diseases. Additionally, further research could be conducted to better understand its biochemical and physiological effects, as well as its mechanism of action. Finally, researchers could investigate the potential use of 3-MNP in the synthesis of other compounds, such as pharmaceuticals.
合成法
3-MNP can be synthesized in several ways. The most common method is the condensation reaction of 3-methyl-1-phenyl-1H-pyrazol-5-yl pentanoic acid and 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in a solvent such as dimethylformamide (DMF) at room temperature. The reaction yields 3-MNP as the product, and can be purified using column chromatography.
特性
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-3-4-10-19(25)30-21-20(15(2)22-23(21)16-8-6-5-7-9-16)31(28,29)18-13-11-17(12-14-18)24(26)27/h5-9,11-14H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHGJOYUUFPGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412795 |
Source


|
| Record name | F0605-0476 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl pentanoate | |
CAS RN |
6245-36-9 |
Source


|
| Record name | F0605-0476 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486889.png)
![5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486893.png)
![5-[(3,4-difluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486901.png)
![5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486911.png)

![5-[(3-bromophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486928.png)
![1-ethyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B6486943.png)
![1-{4-[(3,4-dichlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6486944.png)
![2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B6486948.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B6486974.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6486979.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B6486983.png)

![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6486989.png)